molecular formula C72H133NO22 B1676709 单霉素 CAS No. 11006-31-8

单霉素

货号: B1676709
CAS 编号: 11006-31-8
分子量: 1364.8 g/mol
InChI 键: BTUZNIQVZBANAX-XGVCMRGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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作用机制

Target of Action

Monazomycin, also known as Takacidin, is a polyene-like antibiotic produced by Streptomyces . The primary target of Monazomycin is the cell membrane of bacteria . It specifically increases the ion permeability of the cell membrane , which is crucial for maintaining the cell’s homeostasis.

Mode of Action

Monazomycin interacts with its target, the bacterial cell membrane, by increasing its ion permeability . This interaction disrupts the normal functioning of the cell membrane, leading to changes in the cell’s homeostasis. Monazomycin is present in the solution in the form of relatively hydrophilic clusters and is adsorbed as such on top of the lipid bilayer . Penetration into the bilayer following a potential jump is assumed to be preceded by a potential-independent disaggregation of the adsorbed clusters into adsorbed monomers .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the cell membrane by increasing its ion permeability . This disruption can affect various biochemical pathways within the cell, particularly those related to ion transport and homeostasis.

Pharmacokinetics

Given its mode of action, it is likely that the compound’s bioavailability is influenced by its ability to interact with and penetrate the bacterial cell membrane

Result of Action

The primary result of Monazomycin’s action is the disruption of the bacterial cell membrane’s normal functioning . By increasing the ion permeability of the cell membrane, Monazomycin disrupts the cell’s homeostasis, which can lead to cell death .

Action Environment

The action of Monazomycin can be influenced by various environmental factors. For instance, the presence of other microorganisms can affect the compound’s efficacy . Additionally, the physical and chemical properties of the environment, such as pH and temperature, could potentially influence the stability and action of Monazomycin.

生化分析

Biochemical Properties

Monazomycin interacts with various biomolecules, primarily through its ability to increase the ion permeability of the cell membrane . It is selective for monovalent cations . When applied to one or both sides of the membrane, it can alter the membrane conductance .

Cellular Effects

Monazomycin has significant effects on various types of cells and cellular processes. It influences cell function by altering the membrane conductance . This alteration can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Monazomycin exerts its effects at the molecular level primarily through its interaction with the cell membrane. It induces a voltage-dependent conductance in lipid bilayer membranes . This conductance is proportional to the 5th power of the monazomycin concentration and increases exponentially with positive voltage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monazomycin have been observed to change over time . The steady-state conductance induced by Monazomycin was found to be proportional to the 5th power of the Monazomycin concentration and increased exponentially with positive voltage .

Metabolic Pathways

Given its role in altering membrane conductance, it is likely that it interacts with enzymes or cofactors involved in ion transport .

Transport and Distribution

Monazomycin is thought to be transported and distributed within cells and tissues through its interaction with the cell membrane . It can alter the membrane conductance when applied to one or both sides of the membrane .

Subcellular Localization

Given its interaction with the cell membrane, it is likely that it is localized at or near the cell membrane .

准备方法

Monazomycin is produced by certain species of Streptoverticillium. The compound is isolated through fermentation processes involving these bacteria . Due to its structural complexity, total chemical synthesis of monazomycin has proven challenging. The synthesis involves creating glycosidic linkages with stereochemical control and site-specific decoration of the oligosaccharide unit . Industrial production primarily relies on fermentation and subsequent extraction and purification processes.

化学反应分析

Monazomycin undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like DMSO and methanol, and specific conditions such as controlled pH and temperature . The major products formed from these reactions are typically modified versions of monazomycin with altered functional groups.

相似化合物的比较

Monazomycin is part of the ionophore antibiotic family, which includes compounds like valinomycin, gramicidin, nigericin, and monactin . These compounds share the ability to increase ion permeability of cell membranes but differ in their specific structures and ion selectivities. Monazomycin is unique due to its macrocyclic polyol lactone structure and its specific activity against Gram-positive bacteria .

Similar Compounds

    Valinomycin: Known for its potassium ion selectivity.

    Gramicidin: Forms channels that allow the passage of monovalent cations.

    Nigericin: Transports potassium ions in exchange for protons.

    Monactin: Selective for sodium ions.

Monazomycin’s uniqueness lies in its specific structural features and its ability to form voltage-dependent conductance channels, making it a valuable tool in both research and industrial applications.

属性

IUPAC Name

(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3/b22-19+,30-28-,43-32+,45-33+/t39?,40?,41?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,63?,64?,65?,66?,67?,68-,69+,70+,71?,72+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUZNIQVZBANAX-XGVCMRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CC/C=C/C(C(/C(=C/C(C(/C(=C/C(C(C(C(CC(/C=C\C(C1O)C)O)O)C)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)C)/C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H133NO22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-31-8
Record name Monazomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: How does Monazomycin exert its biological activity?

A1: Monazomycin functions as an ionophore, primarily targeting cell membranes. It assembles into multimeric channels that span the membrane, enabling the passage of primarily monovalent cations like K+, Na+, and Rb+ [, , ]. This disrupts the crucial ionic gradients maintained across cell membranes, leading to a cascade of downstream effects that ultimately compromise cell viability.

Q2: What is the impact of Monazomycin on mitochondrial function?

A2: Monazomycin significantly impacts mitochondrial function by disrupting the carefully regulated ionic balance within these organelles. It triggers the release of accumulated K+ from mitochondria, affecting processes like oxidative phosphorylation and ATP hydrolysis [, , ]. This disruption has implications for cellular energy production and overall metabolic health.

Q3: Does Monazomycin's activity differ based on the type of cations present?

A3: Yes, Monazomycin exhibits selectivity in its interaction with different cations. While it effectively transports K+, Rb+, and Na+, it shows minimal interaction with Li+ and Cs+ [, , ]. This selectivity suggests a specific interaction mechanism within the Monazomycin channel that favors certain cations over others.

Q4: What is the molecular formula and weight of Monazomycin?

A4: The molecular formula of Monazomycin has been a subject of some debate. Early studies proposed a formula of C72H144O25N [], while later work established a revised formula of C57H109NO24 with a molecular weight of 1191 g/mol []. This discrepancy highlights the complexities in characterizing large, complex natural products.

Q5: What spectroscopic techniques have been employed to elucidate the structure of Monazomycin?

A5: A combination of spectroscopic methods has been crucial in unveiling the structure of Monazomycin. Key techniques include:* FD-MS (Field Desorption Mass Spectrometry): To determine the molecular weight and identify characteristic fragment ions []. * 1H and 13C NMR (Nuclear Magnetic Resonance Spectroscopy): To analyze the connectivity and spatial arrangement of atoms within the molecule [, ].* UV-Vis Spectroscopy: Monazomycin exhibits only end absorption in the ultraviolet region [].

Q6: What structural features contribute to Monazomycin's ionophoric activity?

A6: Monazomycin's ionophoric activity is attributed to its macrocyclic lactone structure, which forms a hydrophilic cavity capable of encapsulating cations [, ]. This cavity, lined with oxygen atoms, facilitates the passage of cations through the hydrophobic interior of the lipid bilayer.

Q7: How does Monazomycin interact with lipid bilayers?

A7: Monazomycin readily inserts into lipid bilayers, with its charged amino group oriented towards one side and a hydrophilic sugar moiety anchored to the opposite side [, ]. This orientation enables the formation of transmembrane channels, facilitating ion transport.

Q8: Does the composition of the lipid bilayer influence Monazomycin's activity?

A8: Yes, the presence of negatively charged lipids like phosphatidylglycerol (PG) can significantly impact Monazomycin's conductance-voltage (g-V) characteristics []. These effects are attributed to changes in surface potential on the membrane, highlighting the importance of electrostatic interactions in Monazomycin's mechanism.

Q9: How do structural modifications of Monazomycin affect its ionophoric activity?

A9: While detailed SAR studies on Monazomycin are limited, research on related compounds like lysocellin provides insights. Modifications to the terminal carboxylic acid and C21 hydroxyl groups significantly influence ionophoric activity and cation binding affinity []. These findings underscore the importance of specific functional groups in mediating cation binding and transport.

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